(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate
Overview
Description
(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C12H14F2O3S It is characterized by the presence of a difluorocyclobutyl group attached to a methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate typically involves the reaction of (3,3-Difluorocyclobutyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or a sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted cyclobutyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfonic acids or sulfides.
Scientific Research Applications
Chemistry: (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of difluorocyclobutyl groups on biological systems. It can be incorporated into bioactive molecules to investigate their interactions with biological targets.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. The difluorocyclobutyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The difluorocyclobutyl group can form strong interactions with proteins, enzymes, or receptors, modulating their activity. The sulfonate group can enhance the solubility and stability of the compound, facilitating its interaction with biological targets.
Comparison with Similar Compounds
- (3,3-Difluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate
- (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate
Uniqueness: this compound is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets compared to similar compounds without the difluorocyclobutyl group.
Properties
IUPAC Name |
(3,3-difluorocyclobutyl)methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3S/c1-9-2-4-11(5-3-9)18(15,16)17-8-10-6-12(13,14)7-10/h2-5,10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKQZBURCGQHFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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